cIAP1 Ligand-Linker Conjugates 15
Description
cIAP1 Ligand-Linker Conjugates 15 (hydrochloride) (CAS: 1225383-36-7) is a bifunctional compound designed for targeted protein degradation technologies, particularly in the development of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) and PROteolysis-TArgeting Chimeras (PROTACs). It comprises an IAP (Inhibitor of Apoptosis Protein) ligand specific for the E3 ubiquitin ligase cIAP1, coupled to a flexible PROTAC linker. Key physicochemical properties include a molecular weight of 698.25, LogP of 3.9851, TPSA of 158.44 Ų, 19 rotatable bonds, and 4 hydrogen bond donors .
The compound facilitates the recruitment of cIAP1 to ubiquitinate and degrade target proteins via the ubiquitin-proteasome system. Its applications span oncology research, particularly in modulating apoptosis and EMT (epithelial-mesenchymal transition) in hepatocellular carcinoma (HCC) models .
Properties
Molecular Formula |
C37H47N3O8 |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1 |
InChI Key |
YRJDBNNKOCUVLA-SXLOSVNLSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 15 involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Synthesis of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Synthesis of the PROTAC Linker: The PROTAC linker is synthesized separately, often involving the use of polyethylene glycol (PEG) chains to enhance solubility and flexibility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to synthesize the IAP ligand and PROTAC linker.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Core Chemical Reactions
The compound undergoes several well-characterized reactions essential for its activity and application:
Alkylation Reactions
cIAP1 Ligand-Linker Conjugates 15 participates in alkylation processes during linker synthesis. These reactions typically involve the introduction of alkyl chains or PEG-based linkers to enhance solubility and binding efficiency .
Acid-Base Reactions
Protonation and deprotonation events occur at physiological pH, particularly at tertiary amine groups within the linker region. This influences solubility, cellular uptake, and interaction with cIAP1 .
Conjugation Reactions
The compound’s design relies on covalent conjugation between the IAP ligand and the PROTAC linker. Methods include:
-
Amide bond formation between carboxylic acid and amine groups.
-
Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for modular assembly .
Reaction Conditions and Stability
The compound’s reactivity is highly dependent on environmental factors:
In solution, prolonged storage at -20°C retains >90% potency for 3 months, but repeated freeze-thaw cycles accelerate hydrolysis .
Key Structural Features Influencing Reactivity
The molecular architecture (C₃₇H₄₇N₃O₈, MW 661.78 g/mol) dictates reaction pathways:
-
IAP Ligand : Contains a methyl bestatin moiety that undergoes redox reactions to modulate E3 ligase binding .
-
PROTAC Linker : PEG/alkyl chains participate in crosslinking or hydrolysis under acidic conditions .
-
Hydrochloride Salt Form : Enhances stability during synthesis but requires controlled pH to prevent ligand dissociation .
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to related compounds:
| Compound | Key Reaction Differences | Functional Impact |
|---|---|---|
| cIAP2 Ligand-Linker Conj. | Reduced susceptibility to hydrolysis | Lower degradation rate in vivo |
| Cereblon Ligand-Linker Conj. | Enhanced redox activity | Broader substrate specificity |
| MDM2 Ligand-Linker Conj. | Alkylation-dominated synthesis | Limited linker modularity |
Analytical Techniques for Reaction Monitoring
Studies employ:
-
NMR Spectroscopy : Validates linker-ligand conjugation efficiency .
-
Circular Dichroism : Assesses structural changes post-reaction.
This reactivity profile positions this compound as a versatile tool for targeted degradation studies, though careful handling is required to preserve its functional integrity .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a chemical compound designed to interact with protein degradation cellular machinery. It contains an Inhibitor of Apoptosis Protein ligand that targets the E3 ubiquitin ligase, combined with a PROTAC (Proteolysis Targeting Chimera) linker. Its unique structure allows for the selective degradation of target proteins within cells, making it a tool for research and potential therapeutic applications.
Scientific Research Applications
This compound hydrochloride has applications in both research and therapeutic contexts. It serves as a tool for studying protein degradation pathways and identifying potential therapeutic targets in cancer. By promoting the ubiquitination of specific proteins, it can modulate various signaling pathways within cells. Interaction studies involving this compound hydrochloride focus on its binding affinity and specificity towards E3 ubiquitin ligases. These studies help elucidate the mechanism of action of cIAP1 Ligand-Linker Conjugates and their potential effects on cellular pathways.
Cancer Research
This compound hydrochloride is particularly useful in cancer research, where aberrant protein levels contribute to tumorigenesis. Studies have shown that compounds like cIAP1 Ligand-Linker Conjugates can effectively reduce the levels of oncoproteins, thereby inhibiting cancer cell proliferation and survival. SNIPERs downregulate cIAP1 and XIAP along with their intrinsic target proteins, which is likely to be advantageous when attempting to kill cancer cells that require IAPs for survival .
Protein Homeostasis
The application of this compound hydrochloride extends to studying other diseases where protein homeostasis is disrupted.
Targeted Protein Degradation
By promoting the ubiquitination of specific proteins, it can modulate various signaling pathways within cells. cIAP1 degradation is triggered by the binding of the IAP antagonist module to induce autoubiquitylation of cIAP1, whereas a ternary complex formation is required for the SNIPER-induced degradation of XIAP and BRD4 .
SNIPERs Design
This compound incorporates an IAP ligand for the E3 ubiquitin ligase and a PROTAC linker and can be used to design SNIPERs . Because SNIPERs contain high-affinity IAP antagonists as IAP ligand modules, SNIPERs downregulate cIAP1 and XIAP along with their intrinsic target proteins .
Comparisons with Similar Compounds
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| cIAP1 Ligand-Linker Conjugates 14 | E3 ligase targeting | Slightly different linker composition |
| cIAP2 Ligand-Linker Conjugates | Targets different Inhibitor of Apoptosis Proteins | Similar mechanism but distinct targets |
| PROTACs targeting BCL-2 | Induces degradation of BCL-2 proteins | Focuses on anti-apoptotic proteins |
| MDM2 inhibitors | Targets MDM2 for p53 stabilization | Different target pathway |
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 15 exerts its effects by targeting the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase, and the PROTAC linker facilitates the degradation process. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2 Functional and Pharmacological Comparisons
2.3 Mechanistic Insights
- Binding Affinity : Conjugate 15 exhibits an IC₅₀ of 28–46 nM for cIAP1 BIR2/BIR3 domains, comparable to dimeric Smac (EC₅₀ 30 nM) . Conjugate 11 shows superior affinity (IC₅₀ 20 nM) due to optimized ligand stereochemistry .
- Linker Impact :
- Hydrophobic linkers (e.g., Conjugate 15) enhance membrane permeability but may reduce solubility.
- PEG linkers (e.g., Conjugate 6) improve solubility and reduce aggregation but limit blood-brain barrier penetration .
Biological Activity
cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a sophisticated compound designed for targeted protein degradation, primarily through its interaction with the cellular machinery involved in ubiquitin-mediated proteolysis. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with related compounds.
This compound functions as a Proteolysis Targeting Chimera (PROTAC) , which comprises an Inhibitor of Apoptosis Protein (IAP) ligand linked to a PROTAC linker. The IAP ligand selectively binds to cIAP1, an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from E2 enzymes to target proteins. This process results in polyubiquitination, marking these proteins for degradation by the 26S proteasome. The overall reaction can be summarized as follows:
This mechanism allows this compound to modulate various signaling pathways by selectively degrading specific oncoproteins, which are often overexpressed in cancer cells.
Biological Activity and Applications
The biological activity of this compound is particularly relevant in cancer research due to its ability to reduce levels of oncoproteins that contribute to tumorigenesis. Studies indicate that this compound can effectively inhibit cancer cell proliferation and survival by promoting the degradation of key regulatory proteins involved in these processes .
Key Applications:
- Cancer Research: Targeting and degrading oncoproteins to inhibit tumor growth.
- Neurodegenerative Diseases: Modulating protein homeostasis disrupted in conditions like Alzheimer's disease.
- Cell Signaling Studies: Understanding the role of specific proteins in various cellular pathways.
Comparative Studies
A comparative analysis of this compound with other similar compounds reveals its unique efficacy in promoting targeted protein degradation. Below is a summary table highlighting key features of related compounds:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| This compound | Targets cIAP1 for apoptosis modulation | Specificity for cIAP1 involved in cell survival |
| cIAP2 Ligand-Linker Conjugates | Targets different IAPs | Similar mechanism but distinct targets |
| PROTACs targeting BCL-2 | Induces degradation of BCL-2 | Focuses on anti-apoptotic proteins |
| MDM2 inhibitors | Targets MDM2 for p53 stabilization | Different target pathway |
The distinct linker design of this compound enhances its efficacy compared to other compounds targeting similar pathways .
Case Studies
Recent studies have demonstrated the effectiveness of this compound in various experimental settings:
- Study on Cancer Cell Lines: In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability among multiple cancer cell lines, including those resistant to traditional therapies. The degradation of specific oncoproteins was confirmed through Western blot analysis .
- Mechanistic Insights: Research elucidated that the binding affinity and specificity towards E3 ligases were critical for the compound's effectiveness. Techniques such as surface plasmon resonance and co-immunoprecipitation were employed to study these interactions, revealing a robust mechanism for targeted degradation .
Q & A
Q. What is the structural composition of cIAP1 Ligand-Linker Conjugates 15, and how does it facilitate targeted protein degradation?
this compound comprises two key components: (1) an IAP (Inhibitor of Apoptosis Protein) ligand that binds to the E3 ubiquitin ligase cIAP1, and (2) a PROTAC (Proteolysis-Targeting Chimera) linker that connects the ligand to a target protein-binding moiety. The IAP ligand recruits cIAP1 to ubiquitinate the target protein, marking it for proteasomal degradation. This mechanism underpins its utility in developing SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) .
Q. What experimental protocols are recommended for assessing the protein degradation efficiency of this compound in vitro?
- Western Blotting : Quantify target protein levels pre- and post-treatment (e.g., using antibodies specific to the protein of interest). Normalize results to housekeeping proteins like β-actin .
- Cell Viability Assays : Use assays like MTT or CellTiter-Glo to correlate degradation with functional outcomes.
- Concentration Gradients : Test a range of concentrations (e.g., 1 nM–10 µM) to establish dose-response curves .
- Negative Controls : Include linker-only or ligand-only conjugates to confirm degradation specificity .
Advanced Research Questions
Q. How can researchers optimize the linker length and chemistry in this compound to balance proteasome recruitment and target protein binding?
- Structure-Activity Relationship (SAR) Studies : Systematically vary linker lengths (e.g., PEG-based vs. alkyl chains) and measure degradation efficiency using cellular assays.
- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity between the conjugate, cIAP1, and the target protein.
- Proteomic Profiling : Identify off-target effects by comparing protein abundance in treated vs. untreated cells via mass spectrometry .
Q. What strategies can resolve contradictions in this compound efficacy across different cancer cell lines?
- E3 Ligase Expression Profiling : Quantify cIAP1 levels in cell lines via qPCR or Western blotting. Low cIAP1 expression may explain reduced efficacy .
- Isogenic Cell Models : Engineer cell lines with CRISPR-mediated cIAP1 knockout or overexpression to isolate its role in degradation .
- Off-Target Analysis : Use proteome-wide screens (e.g., thermal proteome profiling) to identify non-specific interactions .
Q. How should researchers design controls to confirm on-target degradation by this compound?
- Competitive Inhibition : Co-treat cells with excess free IAP ligand to block conjugate binding to cIAP1.
- Rescue Experiments : Overexpress the target protein in a degradation-resistant form (e.g., with mutated ubiquitination sites).
- E3 Ligase Knockout Models : Use cIAP1-deficient cells to verify degradation dependency on the E3 ligase .
Methodological & Data Analysis Questions
Q. What analytical techniques are critical for validating the structural integrity of synthesized this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight and purity.
- Nuclear Magnetic Resonance (NMR) : Validate linker-ligand conjugation sites (e.g., 1H/13C NMR for alkyl/PEG linkers).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by UV detection at 214 nm) .
Q. How can researchers address variability in degradation kinetics observed in time-course experiments with this compound?
- Mathematical Modeling : Fit degradation data to a first-order kinetic model to estimate half-life (t½) and maximal degradation (Dmax).
- Pulse-Chase Experiments : Track target protein turnover rates using metabolic labeling (e.g., 35S-methionine).
- Replicate Consistency : Perform triplicate experiments and use statistical tools (e.g., ANOVA with Bonferroni correction) to identify outliers .
Cross-Disciplinary & Validation Challenges
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Xenograft Models : Use immunodeficient mice implanted with human cancer cells expressing high cIAP1 levels.
- Pharmacodynamic Markers : Monitor target protein degradation in tumors via immunohistochemistry or targeted mass spectrometry.
- Toxicity Profiling : Assess off-target effects in organs (e.g., liver, kidneys) using histopathology and serum biomarkers .
Q. How can contradictory data on this compound’s role in apoptosis vs. non-apoptotic pathways be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
